CID 16058218 corresponds to the chemical compound known as Methyl 3-hydroxy-2-[(2-hydroxyphenyl)methylamino]propanoate. This compound is of interest in various scientific fields, particularly in organic chemistry and medicinal chemistry, due to its potential biological activities and applications.
Methyl 3-hydroxy-2-[(2-hydroxyphenyl)methylamino]propanoate is classified as an organic compound. It features functional groups including hydroxyl (-OH) and amine (-NH) groups, which contribute to its reactivity and biological activity.
The synthesis of Methyl 3-hydroxy-2-[(2-hydroxyphenyl)methylamino]propanoate typically involves several steps:
The reaction mechanism generally involves nucleophilic substitution where the amino group of (S)-3-hydroxy-2-aminopropanoic acid attacks the electrophilic carbon of 2-hydroxybenzyl chloride, leading to the formation of the desired product.
The molecular formula of Methyl 3-hydroxy-2-[(2-hydroxyphenyl)methylamino]propanoate is , with a molecular weight of approximately 225.24 g/mol. The structural representation includes:
COC(=O)C(CO)NCC1=CC=CC=C1OThese notations provide a way to encode the structure for computational chemistry applications .
Methyl 3-hydroxy-2-[(2-hydroxyphenyl)methylamino]propanoate can undergo various chemical reactions:
Common reagents for these reactions include:
Methyl 3-hydroxy-2-[(2-hydroxyphenyl)methylamino]propanoate is typically characterized by:
Key chemical properties include:
Relevant data from PubChem supports these observations about its physical and chemical properties .
Methyl 3-hydroxy-2-[(2-hydroxyphenyl)methylamino]propanoate has several applications in scientific research:
CAS No.: 34730-78-4
CAS No.: 85535-85-9
CAS No.: 486-71-5
CAS No.: 24663-35-2
CAS No.: 53696-69-8